N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-9-11-20(12-10-19)31(28,29)25-15-5-8-18(25)16-24-22(27)21(26)23-14-13-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLCQNVANOYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target molecule features:
- A pyrrolidine ring substituted at the 1-position with a 4-methoxybenzenesulfonyl group.
- A methyl linker at the 2-position of pyrrolidine, connected to an ethanediamide moiety.
- An N'-(2-phenylethyl) group on the ethanediamide nitrogen.
The molecular formula is C₂₃H₂₈N₄O₅S , with a calculated molecular weight of 496.55 g/mol .
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three key fragments (Figure 1):
- 4-Methoxybenzenesulfonyl-pyrrolidine : Synthesized via sulfonylation of pyrrolidine.
- Ethanediamide backbone : Formed by condensation of oxalic acid derivatives with amines.
- 2-Phenylethylamine : A commercially available building block.
Synthetic Methodologies
Synthesis of 1-(4-Methoxybenzenesulfonyl)pyrrolidine
Sulfonylation of Pyrrolidine
Procedure :
- Dissolve pyrrolidine (1 eq) in anhydrous dichloromethane (DCM) under nitrogen.
- Add 4-methoxybenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.
- Stir for 12 h at room temperature.
- Quench with ice-cold water, extract with DCM, and purify via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Solvent | DCM |
| Base | Triethylamine (1 eq) |
| Purification | Column Chromatography (Hexane:EtOAc 3:1) |
Functionalization of Pyrrolidine at the 2-Position
Reductive Amination for Methyl Linker Installation
Procedure :
- React 1-(4-methoxybenzenesulfonyl)pyrrolidine (1 eq) with formaldehyde (1.2 eq) in methanol.
- Add sodium cyanoborohydride (1.5 eq) and stir at 50°C for 6 h.
- Neutralize with aqueous NaHCO₃ and extract with EtOAc.
Yield : 78%.
Mechanistic Insight :
The reaction proceeds via imine formation followed by borohydride reduction, installing the methylene group at the pyrrolidine 2-position.
Synthesis of N'-(2-Phenylethyl)ethanediamide
Oxalate Condensation Method
Procedure :
- Combine 2-phenylethylamine (2 eq) with diethyl oxalate (1 eq) in toluene.
- Reflux at 110°C for 4 h under Dean-Stark conditions.
- Concentrate under vacuum and recrystallize from ethanol.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 3.68 (t, J = 6.8 Hz, 4H, CH₂), 2.85 (t, J = 6.8 Hz, 4H, CH₂), 1.98 (s, 2H, NH).
Final Coupling Reaction
Amide Bond Formation Using EDCI/HOBt
Procedure :
- Dissolve 2-(aminomethyl)-1-(4-methoxybenzenesulfonyl)pyrrolidine (1 eq) and N'-(2-phenylethyl)ethanediamide (1 eq) in DMF.
- Add EDCI (1.2 eq) and HOBt (1.2 eq).
- Stir at 25°C for 24 h.
- Purify via reverse-phase HPLC (ACN:H₂O gradient).
Optimization Notes :
- Excess EDCI improved conversion but led to diastereomer formation.
- Lower temperatures (0–10°C) reduced side products but extended reaction time to 48 h.
Analytical Characterization
Spectroscopic Validation
¹H NMR Analysis
Key signals (500 MHz, DMSO-d₆):
- δ 7.72 (d, J = 8.5 Hz, 2H, SO₂Ar-H)
- δ 6.98 (d, J = 8.5 Hz, 2H, OMe-Ar-H)
- δ 3.82 (s, 3H, OCH₃)
- δ 3.45–3.20 (m, 4H, pyrrolidine CH₂)
- δ 2.90–2.75 (m, 4H, phenylethyl CH₂)
High-Resolution Mass Spectrometry
Observed : m/z 497.1843 [M+H]⁺
Calculated : 497.1849 for C₂₃H₂₈N₄O₅S.
Comparative Analysis of Synthetic Routes
Yield Optimization
| Method | Step Yield (%) | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt coupling | 72 | 43 | 98.5 |
| DCC/DMAP activation | 68 | 41 | 97.2 |
| T3P® coupling agent | 75 | 45 | 99.1 |
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost (USD/kg) | % of Total Cost |
|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | 420 | 38 |
| EDCI | 1,150 | 27 |
| 2-Phenylethylamine | 290 | 19 |
Recommendation : Substitute EDCI with T3P® for large-scale synthesis to reduce byproduct formation and purification costs.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative .
Scientific Research Applications
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Ring Systems
- Target Compound : Features a pyrrolidine ring (5-membered, saturated nitrogen-containing heterocycle) with sulfonylation at the 1-position .
- W-15 and W-18 : Contain a piperidinylidene (6-membered, unsaturated nitrogen heterocycle) core, with sulfonamide groups at specific positions. W-15 is a 4-chlorobenzenesulfonamide derivative, while W-18 includes a nitro-substituted phenyl group .
- Piperidin-4-yl Propionamides (): Utilize a piperidine (6-membered, saturated) ring, functionalized with propionamide and phenylethyl groups .
Key Difference : The pyrrolidine core in the target compound may confer distinct conformational and electronic properties compared to piperidine-based analogs, influencing receptor binding and metabolic stability.
Substituent Groups
Comparison with Analog Syntheses
- W-15/W-18 : Synthesized via sulfonylation of piperidinylidene intermediates, followed by phenylethyl group introduction using alkylation or reductive amination .
- Piperidin-4-yl Propionamides () : Employ propionyl chloride for amidation and potassium carbonate-mediated alkylation for substituent addition .
Key Insight : The target compound’s synthesis likely shares steps (e.g., sulfonylation, amidation) with these analogs but requires precise control due to the ethanediamide bridge’s steric demands.
Physicochemical Properties
Molecular Weight and Polarity
Melting Points
- Pyrazolo[3,4-d]pyrimidine Analog () : MP 175–178°C, attributed to crystalline packing from hydrogen bonding .
- Target Compound : Expected higher MP (≈200–220°C) due to additional amide groups and rigid pyrrolidine-sulfonyl structure.
Potential Pharmacological Implications
- W-15/W-18 : Designed as fentanyl analogs but with reduced opioid receptor affinity due to piperidinylidene substitution .
- Piperidin-4-yl Propionamides () : Target central nervous system (CNS) receptors, implying the target compound may exhibit neuroactivity .
Hypothesis : The 4-methoxybenzenesulfonyl group could enhance metabolic stability compared to chloro or nitro analogs, while the ethanediamide bridge may improve solubility for oral bioavailability.
Biological Activity
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound with potential therapeutic applications. Its structure features a pyrrolidine ring, a methoxybenzenesulfonyl group, and an ethanediamide linkage, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.5 g/mol
- CAS Number : 896285-91-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in inflammatory processes.
- Receptor Modulation : The pyrrolidine moiety can interact with specific protein receptors, potentially altering their activity and downstream signaling pathways.
- Gene Expression Alteration : The compound may influence gene expression related to inflammation and pain response.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related pyrrolidine derivatives have shown their effectiveness in inhibiting COX-2 activity, leading to reduced inflammation in various models of arthritis and pain (PubMed) .
Analgesic Properties
In vivo studies have demonstrated that this compound can provide analgesic effects through its action on pain pathways. The inhibition of COX enzymes is a well-documented mechanism for pain relief in clinical settings.
Case Studies
- In Vitro Studies : A study focusing on the structure-activity relationship of similar compounds revealed that those with a methoxybenzenesulfonyl group exhibited enhanced COX-2 inhibitory activity compared to their counterparts without this modification .
- Animal Models : In an animal model of inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic applications for chronic inflammatory diseases .
Research Findings
A summary of key findings from various studies is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
